2-Anthraquinonecarboxylic acid

Description

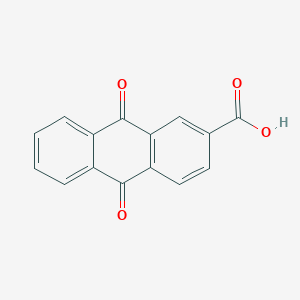

Structure

3D Structure

Properties

IUPAC Name |

9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDLSKCKYGVMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151659 | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-78-2 | |

| Record name | 2-Anthraquinonecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthraquinone-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthraquinone 2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthraquinonecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WS64LL78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Anthraquinonecarboxylic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of 2-anthraquinonecarboxylic acid, a significant organic intermediate, starting from phthalic anhydride and toluene. The process involves a sequence of a Friedel-Crafts acylation, an intramolecular cyclization, and a final oxidation step. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes the core chemical pathways and workflows.

Overall Synthesis Pathway

The transformation of phthalic anhydride and toluene into this compound is a robust three-step process.

-

Step 1: Friedel-Crafts Acylation. Toluene undergoes an electrophilic aromatic substitution reaction with phthalic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃), to predominantly form 2-(4-methylbenzoyl)benzoic acid.

-

Step 2: Intramolecular Cyclization. The resulting keto-acid is then cyclized via an intramolecular acylation reaction in the presence of a strong dehydrating agent, such as fuming sulfuric acid, to yield 2-methylanthraquinone.

-

Step 3: Oxidation. The methyl group on the anthraquinone core is oxidized to a carboxylic acid, yielding the final product, this compound.

Step 1: Friedel-Crafts Acylation of Toluene

This initial step involves the acylation of toluene with phthalic anhydride. The methyl group of toluene is an ortho-, para-directing activator, leading to a mixture of isomers. The para-substituted product, 2-(4-methylbenzoyl)benzoic acid (also known as p-toluyl-o-benzoic acid), is the desired intermediate for this synthesis.

Experimental Protocol

-

Apparatus: A round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is required. The system should be protected from atmospheric moisture, as anhydrous aluminum chloride is highly water-sensitive.[1][2]

-

Reagents:

-

Phthalic Anhydride

-

Toluene (in excess, serves as both reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

-

Procedure:

-

Charge the flask with phthalic anhydride and excess toluene.[2]

-

Cool the mixture in an ice bath to approximately 0-5°C.[1][3]

-

While stirring vigorously, add anhydrous aluminum chloride in small portions over a period of 1-2 hours, maintaining the low temperature. The reaction is highly exothermic.[2][3]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It is then typically heated (e.g., on a steam bath at 60-70°C) for 2-3 hours to ensure the reaction goes to completion.[2]

-

-

Work-up:

-

Cool the reaction mixture and pour it slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][2]

-

The excess toluene is removed by steam distillation.[2]

-

The remaining aqueous solution contains the product. It is heated and filtered to remove any insoluble impurities. The hot filtrate is then acidified with hydrochloric acid to precipitate the 2-(4-methylbenzoyl)benzoic acid.[2]

-

The precipitated solid is collected by filtration, washed with cold water, and dried.[2]

-

Data Summary: Friedel-Crafts Acylation

| Parameter | Value / Condition | Source |

| Molar Ratio (Phthalic Anhydride : AlCl₃) | ~1 : 2.2 | [2] |

| Molar Ratio (Phthalic Anhydride : Toluene) | ~1 : 6.4 (Toluene in excess) | [2] |

| Reaction Temperature | 0-10°C during AlCl₃ addition, then 60-70°C | [1][2] |

| Reaction Time | 3-5 hours | [2] |

| Typical Yield | 96% | [2] |

Step 2: Intramolecular Cyclization

The synthesized 2-(4-methylbenzoyl)benzoic acid undergoes an intramolecular Friedel-Crafts acylation (cyclization) to form the tricyclic anthraquinone core. This reaction requires a strong acid to protonate the carboxylic acid, which then allows the acylium ion to form and attack the second aromatic ring.

Experimental Protocol

-

Apparatus: A round-bottomed flask protected by a drying tube (e.g., calcium chloride).

-

Reagents:

-

2-(4-methylbenzoyl)benzoic acid

-

Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)[4]

-

-

Procedure:

-

Work-up:

-

After cooling, the reaction mixture is poured cautiously onto a large volume of cracked ice.[4]

-

The precipitated 2-methylanthraquinone is digested with steam for about 20 minutes to facilitate filtration.[4]

-

The solid is collected by suction filtration. A robust filter medium may be necessary.[4]

-

The filter cake is washed thoroughly with hot water, followed by digestion in a hot, dilute ammonia or sodium carbonate solution to neutralize any remaining acid.[4]

-

The product is filtered again, washed with hot water until the filtrate is neutral, and then dried.[4]

-

Data Summary: Cyclization Reaction

| Parameter | Value / Condition | Source |

| Reagent | Fuming Sulfuric Acid (20% SO₃) | [4] |

| Reactant/Acid Ratio (w/w) | ~1 g acid / 9 g fuming H₂SO₄ | [4] |

| Reaction Temperature | 100°C (steam bath) or 125-130°C | [4] |

| Reaction Time | 0.5 - 2 hours | [4] |

| Typical Yield | 81-90% | [4] |

Step 3: Oxidation of 2-Methylanthraquinone

The final step is the oxidation of the methyl group of 2-methylanthraquinone to a carboxylic acid. This can be achieved using various oxidizing agents, though conditions must be controlled to prevent over-oxidation or degradation of the anthraquinone ring system. A common method involves oxidation with chromic acid in an acetic acid solvent.

Experimental Protocol (General Method)

-

Apparatus: A three-necked flask fitted with a mechanical stirrer, thermometer, and reflux condenser.

-

Reagents:

-

2-Methylanthraquinone

-

Glacial Acetic Acid (Solvent)

-

Sodium Dichromate (Na₂Cr₂O₇) or Chromic Anhydride (CrO₃)

-

Concentrated Sulfuric Acid (Catalyst)

-

-

Procedure:

-

Dissolve 2-methylanthraquinone in glacial acetic acid in the reaction flask and heat the solution to reflux.

-

Prepare a solution of the oxidizing agent (e.g., sodium dichromate) in a mixture of acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Add the oxidant solution dropwise to the refluxing solution of 2-methylanthraquinone over several hours.

-

After the addition is complete, continue to reflux the mixture for an additional period to ensure complete oxidation.

-

-

Work-up:

-

Cool the reaction mixture. The product, this compound, often precipitates from the cooled solution.

-

Pour the mixture into water to fully precipitate the product and dissolve inorganic salts.

-

Filter the crude product and wash it with water to remove residual acid and chromium salts.

-

Purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or by dissolving the acid in a dilute alkaline solution, filtering, and re-precipitating with acid.

-

Data Summary: Oxidation Reaction

| Parameter | Value / Condition |

| Oxidizing Agent | Sodium Dichromate / Sulfuric Acid |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux (~118°C) |

| Reaction Time | 4-8 hours |

| Typical Yield | Moderate to high (specific yields vary with exact conditions) |

Experimental Workflow and Purification

The overall laboratory process follows a logical sequence of synthesis, isolation, and purification for each intermediate and the final product.

References

2-Anthraquinonecarboxylic acid CAS number and properties

An In-depth Technical Guide to 2-Anthraquinonecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (AQCA), a polycyclic aromatic organic compound with significant potential in various scientific and medicinal applications. This document consolidates key information on its chemical and physical properties, synthesis, and biological activities, presenting data in a structured and accessible format for laboratory and research use.

Chemical and Physical Properties

This compound, identified by the CAS Number 117-78-2 , is a derivative of anthraquinone with a carboxylic acid group at the 2-position.[1] It typically appears as a solid, with colors ranging from yellow to orange or white to amber.[1][2] This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 117-78-2 | [1][5][6][7][8] |

| Molecular Formula | C₁₅H₈O₄ | [1][3][5][7][8] |

| Molecular Weight | 252.22 g/mol | [2][3][5][8] |

| Melting Point | 287-289 °C | [2][3][9] |

| Boiling Point | 355.4°C (rough estimate) | [2][3] |

| Density | 1.469 g/cm³ | [2][3][8] |

| Appearance | Solid; yellow to orange; white to amber powder to crystal | [1][2][6] |

| Solubility | Low solubility in water; soluble in hot acetic acid, ethanol, and acetone | [1][2][3][6] |

| pKa | 3.42 (at 20°C) | [2][3][10] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Information for this compound

| Spectral Data Type | Key Information | Reference |

| ¹H NMR | Spectrum available | [11] |

| ¹³C NMR | Spectrum available for related compounds | [12] |

| FTIR | Spectra available (KBr-Pellet and ATR-Neat techniques) | [5] |

| Raman Spectroscopy | Spectrum available | [5] |

| Mass Spectrometry | Data available for related compounds | [13] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported.

Synthesis from 4'-methylbenzophenone-2-carboxylic acid

One established method involves the oxidation of 4'-methylbenzophenone-2-carboxylic acid with potassium permanganate, followed by ring closure using 5% oleum.[2][14]

Synthesis from 2-ethylanthraquinone

An alternative synthesis route starts with 2-ethylanthraquinone.[14]

Experimental Protocol:

-

Dissolve 5 g of 2-ethylanthraquinone in 25 g of acetonitrile.

-

Add 0.25 g of titanium dioxide (photocatalyst, average particle size: 20 nm) and 0.5 g of hydrogen peroxide.

-

Stir the mixture for 5 hours at 25°C to facilitate photocatalytic oxidation.[14]

-

After the reaction, filter off the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid to obtain this compound. This method reports a yield of 95.3%.[14]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

Anti-inflammatory and Antinociceptive Activities

AQCA has been identified as a potent anti-inflammatory and antinociceptive agent in vivo.[15] Studies have shown its effectiveness in ameliorating inflammatory and pain symptoms in various animal models without significant toxic side effects.[15] The anti-inflammatory action is attributed to its ability to suppress the expression of inflammatory genes like cyclooxygenase-2 (COX-2).[15]

Antiviral Activity

Recent research has highlighted the potential of AQCA as an antiviral agent, particularly against various strains of influenza viruses, including those resistant to oseltamivir.[16]

Other Activities

AQCA and its analogs have been identified as dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting potential applications in the development of antidiabetic drugs.[16] The broader class of anthraquinones is known for diverse biological properties including antimicrobial, antiparasitic, and anticancer effects.[17]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of AQCA are mediated through the inhibition of key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[15] This inhibition is achieved by suppressing upstream signaling molecules, including Interleukin-1 receptor-associated kinase 4 (IRAK1), p38 mitogen-activated protein kinase (p38), Src tyrosine kinase (Src), and spleen tyrosine kinase (Syk).[15]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[2][18] It is suspected of causing genetic defects and cancer.[5]

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.[18][19]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[2][18][19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19] Store at room temperature, sealed in a dry environment.[2][3][10]

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[2][19]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[19]

-

Inhalation: Move to fresh air.[19]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[19]

In all cases of exposure, seek medical attention if symptoms persist.[19]

References

- 1. CAS 117-78-2: this compound | CymitQuimica [cymitquimica.com]

- 2. ANTHRAQUINONE-2-CARBOXYLIC ACID | 117-78-2 [amp.chemicalbook.com]

- 3. ANTHRAQUINONE-2-CARBOXYLIC ACID | 117-78-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C15H8O4 | CID 67030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. realgenelabs.com [realgenelabs.com]

- 8. Anthraquinone-2-carboxylic acid | CAS 117-78-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 蒽醌-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ANTHRAQUINONE-2-CARBOXYLIC ACID CAS#: 117-78-2 [m.chemicalbook.com]

- 11. ANTHRAQUINONE-2-CARBOXYLIC ACID(117-78-2) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ANTHRAQUINONE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Anthraquinonecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Anthraquinonecarboxylic acid (CAS 117-78-2), a key organic intermediate. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This information is critical for compound identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| ~10.0 - 13.0 (s, 1H, -COOH) | ~180 - 185 (C=O, Ketone) |

| ~7.5 - 8.5 (m, 7H, Ar-H) | ~165 - 175 (C=O, Carboxylic Acid) |

| ~125 - 140 (Ar-C) |

Note: Specific chemical shifts and coupling constants for ¹H NMR and ¹³C NMR can vary slightly based on the solvent and concentration used. The values presented are typical ranges for the respective functional groups.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad |

| ~1710 | C=O stretch (Ketone) | Strong, sharp |

| ~1690 | C=O stretch (Carboxylic acid) | Strong, sharp |

| 1500-1600 | C=C stretch (Aromatic) | Medium |

| 1200-1300 | C-O stretch | Medium |

| 680-860 | C-H bend (Aromatic) | Strong |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Wavelength (λmax) | Transition Type | Chromophore |

| ~250-280 nm | π → π | Anthraquinone system |

| ~320-340 nm | π → π | Anthraquinone system |

| ~400 nm | n → π* | Carbonyl groups (C=O) |

Note: The extended conjugation of the anthraquinone ring system results in multiple absorption bands. The n → π transition is typically of lower intensity compared to the π → π* transitions.*

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity |

| 252 | Top Peak |

| 224 | 2nd Highest |

| 151 | 3rd Highest |

Data obtained from NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The sample is filtered to remove any particulate matter. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at the appropriate frequencies for the respective nuclei. For ¹H NMR, data is acquired over a spectral width of 0-15 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is typically used with proton decoupling to simplify the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

For solid samples, two common preparation techniques are the KBr pellet method and the Attenuated Total Reflectance (ATR) method.

-

KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet. The IR spectrum is obtained by placing the pellet in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[1]

-

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded using an FTIR spectrometer equipped with an ATR accessory, like a Bruker Tensor 27 FT-IR.[1]

The spectra are typically recorded over a range of 4000-400 cm⁻¹.

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of this compound is prepared using a UV-transparent solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU). A quartz cuvette is filled with the sample solution and placed in a UV-Vis spectrophotometer. A blank spectrum of the solvent is recorded first to serve as a baseline. The absorbance spectrum of the sample is then measured over a wavelength range of 200-800 nm to identify the absorption maxima (λmax).

Visualization of Workflows and Relationships

3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining spectroscopic data for a solid sample like this compound.

Caption: General experimental workflow for spectroscopic analysis.

3.2 Logical Relationship of Spectroscopic Data for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary information to determine the structure of this compound.

Caption: Complementary nature of spectroscopic data in structural analysis.

References

Crystal Structure of 2-Anthraquinonecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Anthraquinonecarboxylic acid (C₁₅H₈O₄), a compound noted for its potential anti-inflammatory properties.[1] This document summarizes its crystallographic data, details the experimental protocols used for its structure determination, and presents key structural features.

Crystallographic Data

The crystal structure of this compound was determined using synchrotron X-ray powder diffraction data and optimized with density functional theory (DFT) techniques.[[“]][3][4][5] The compound crystallizes in the triclinic space group P-1.[[“]][3][4][5] The asymmetric unit contains two independent molecules of this compound.[[“]][3][4][5] A summary of the crystallographic data is presented in Table 1.

| Parameter | Value |

| Formula | C₁₅H₈O₄ |

| Space Group | P-1 |

| a (Å) | 3.7942(2)[[“]][3][4][5] |

| b (Å) | 13.266(5)[[“]][3][4] |

| c (Å) | 22.835(15)[[“]][3][4] |

| α (°) | 73.355(30)[[“]][3][4] |

| β (°) | 89.486(6)[[“]][3][4] |

| γ (°) | 86.061(1)[[“]][3][4] |

| Volume (ų) | 1098.50(7)[[“]][3][4] |

| Z | 4[[“]][3][4][5] |

Molecular and Crystal Packing

The crystal structure of this compound features two independent molecules in the asymmetric unit.[3][4][5] These molecules form hydrogen-bonded dimers, though the dimers themselves are not centrosymmetric.[[“]][3][4][5] The crystal packing is characterized by a herringbone arrangement of centrosymmetric pairs of molecules running parallel to the bc-plane.[[“]][3][4] The molecules exhibit stacking along the short a-axis.[[“]][3][4][5]

While detailed tables of all bond lengths, bond angles, and torsion angles are available in the deposited Crystallographic Information Framework (CIF) files, the original research indicates that all these geometric parameters fall within normal ranges.[3]

Experimental Protocols

The determination of the crystal structure of this compound involved a multi-step process, as outlined below.

Sample Preparation and Data Collection

-

Recrystallization : The initial sample of this compound was recrystallized by sublimation to obtain long needles suitable for analysis.

-

Synchrotron X-ray Powder Diffraction : High-resolution powder diffraction data were collected at the Advanced Photon Source at Argonne National Laboratory.[4]

Structure Solution and Refinement

The crystal structure was solved and refined using the Rietveld method, a whole-pattern fitting technique, implemented in the GSAS-II software package.[4] The refinement process was complemented by Density Functional Theory (DFT) calculations to optimize the geometry of the molecule.[[“]][3][4][5]

The following diagram illustrates the experimental workflow:

References

- 1. cambridge.org [cambridge.org]

- 2. consensus.app [consensus.app]

- 3. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 (2024) | T. M. Ens [scispace.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Anthraquinonecarboxylic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anthraquinonecarboxylic acid (2-AQC), a naturally occurring anthraquinone derivative, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of 2-AQC. The document delves into its anti-inflammatory, antiviral, and enzyme-inhibitory properties, presenting available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of 2-AQC.

Introduction

This compound (9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid), often abbreviated as 2-AQC, is a polycyclic aromatic organic compound. It is found in various natural sources and has been the subject of numerous studies investigating its biological activities. This document synthesizes the current understanding of 2-AQC's mechanism of action, focusing on its interactions with key cellular targets and signaling cascades.

Mechanism of Action

2-AQC exerts its biological effects through multiple mechanisms, primarily centered around the modulation of inflammatory and viral pathways, as well as the inhibition of specific enzymes.

Anti-inflammatory and Antinociceptive Activity

2-AQC has demonstrated potent anti-inflammatory and antinociceptive (pain-reducing) properties in various preclinical models. Its primary mechanism in this regard involves the suppression of key inflammatory signaling pathways:

-

Inhibition of NF-κB and AP-1 Signaling: 2-AQC has been shown to inhibit the activation of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal in the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

-

Suppression of Upstream Kinases: The inhibition of NF-κB and AP-1 by 2-AQC is achieved through the direct suppression of several upstream signaling kinases. Key targets include Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), Spleen Tyrosine Kinase (Syk), Src, and p38 Mitogen-Activated Protein Kinase (MAPK). By inhibiting these kinases, 2-AQC effectively blocks the signal transduction cascade that leads to the activation of NF-κB and AP-1.[1]

-

Downregulation of COX-2 Expression: Consequently, the inhibition of these pathways leads to the suppression of inflammatory gene expression, such as that of COX-2, a key enzyme in the synthesis of prostaglandins which are major mediators of inflammation and pain.

Below is a diagram illustrating the anti-inflammatory signaling pathway targeted by 2-AQC.

Antiviral Activity

2-AQC has shown notable antiviral activity, particularly against influenza viruses.[2] Studies indicate that it can inhibit a diverse range of influenza virus strains, including those resistant to conventional antiviral drugs like oseltamivir.[2] The mechanism of its antiviral action appears to be multifaceted:

-

Inhibition of Viral Replication: A time-of-addition assay has suggested that 2-AQC targets the final phase of the intracellular replication cycle of the influenza virus.[2]

-

Modulation of Host Signaling: Further investigations have revealed that 2-AQC treatment can prevent the activation of the RIG-I/STAT1 signaling pathway, which is typically induced by influenza A virus (IAV) infection.[2]

Enzyme Inhibition

Beyond its effects on signaling kinases, 2-AQC has been identified as an inhibitor of other key enzymes:

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: 2-AQC has been characterized as a mixed inhibitor of DPP-IV.[3][4] DPP-IV is a therapeutic target for type 2 diabetes as it is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, 2-AQC can potentially enhance insulin secretion and improve glucose homeostasis.

Quantitative Data

While extensive dose-response studies and specific IC50/EC50 values for 2-AQC against all its targets are not yet fully available in the public domain, the following tables summarize the currently known quantitative and semi-quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Pathway | Assay Type | Cell Line/System | Observed Effect | IC50/EC50 | Inhibition Type | Reference |

| DPP-IV | Fluorescence-based biochemical assay | Purified enzyme | Inhibition of enzyme activity | Not explicitly stated, but grouped with compounds < 5 µM | Mixed | [3][4] |

| IRAK1 | Kinase assay | Purified enzyme | Direct suppression of kinase activity | Not explicitly stated | - | [1] |

| Syk | Kinase assay | Purified enzyme | Direct suppression of kinase activity | Not explicitly stated | - | [1] |

| NF-κB Activation | Reporter gene assay | Macrophages | Inhibition of LPS-induced activation | Dose-dependent inhibition observed | - | [1] |

| AP-1 Activation | Reporter gene assay | Macrophages | Inhibition of LPS-induced activation | Dose-dependent inhibition observed | - | [1] |

| Influenza A Virus | Virus yield reduction assay | MDCK cells | Dose-dependent decrease in viral RNA and infectious particles | Not explicitly stated | - | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosing | Endpoint | Observed Effect | Reference |

| EtOH/HCl-induced gastritis | Mouse | Oral | Gastric lesions | Amelioration of gastritis | Not specified |

| Arachidonic acid-induced ear edema | Mouse | Topical/Oral | Ear swelling | Reduction of edema | Not specified |

| Acetic acid-induced abdominal writhing | Mouse | Oral/IP | Number of writhes | Reduction in writhing response | Not specified |

| Influenza A virus infection | Mouse | Pre-administration (dose-dependent) | Weight loss, survival, lung injury | Amelioration of symptoms and protection from lethal infection | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 2-AQC's biological activities.

In Vivo Models

4.1.1. EtOH/HCl-Induced Gastritis Model in Mice

-

Animals: Male ICR mice (6-8 weeks old).

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Fasting: Fast the mice for 18-24 hours with free access to water.

-

Drug Administration: Administer 2-AQC (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle alone orally to different groups of mice.

-

Gastritis Induction: One hour after drug administration, orally administer 150 mM HCl in 60% ethanol (10 mL/kg) to induce gastric lesions.

-

Euthanasia and Sample Collection: One hour after the administration of the necrotizing solution, euthanize the mice by cervical dislocation.

-

Lesion Assessment: Excise the stomachs, open them along the greater curvature, and wash with saline. The gastric lesions are then scored.

4.1.2. Arachidonic Acid-Induced Ear Edema in Mice

-

Animals: Male Swiss albino mice (20-25 g).

-

Drug Administration: Apply 2-AQC (dissolved in a suitable solvent like acetone) or vehicle topically to the inner and outer surfaces of the right ear. For systemic evaluation, 2-AQC can be administered orally or intraperitoneally prior to the induction of edema.

-

Edema Induction: After a specified pretreatment time (e.g., 30 minutes for topical application), apply a solution of arachidonic acid in acetone (e.g., 2 mg in 20 µL) to the right ear.

-

Measurement of Edema: Measure the thickness of the ear using a digital caliper at various time points after arachidonic acid application (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The increase in ear thickness is calculated as the difference between the thickness at each time point and the initial thickness. The percentage of inhibition of edema is calculated relative to the vehicle-treated control group.

4.1.3. Acetic Acid-Induced Abdominal Writhing Test in Mice

-

Animals: Male albino mice (20-30 g).

-

Acclimatization: Allow mice to acclimatize to the observation chambers for at least 30 minutes before the test.

-

Drug Administration: Administer 2-AQC (dissolved in a suitable vehicle) or vehicle alone orally or intraperitoneally to different groups of mice.

-

Induction of Writhing: After a specified pretreatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid in saline (10 mL/kg) intraperitoneally.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of abdominal writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20-30 minutes.

-

Data Analysis: The total number of writhes for each mouse is counted. The percentage of analgesic activity (inhibition of writhing) is calculated relative to the vehicle-treated control group.

In Vitro Assays

4.2.1. COX-2 Expression in LPS-Stimulated RAW264.7 Macrophages

-

Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Drug Treatment: Pre-treat the cells with various concentrations of 2-AQC (dissolved in DMSO, final concentration ≤ 0.1%) or vehicle for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours for protein analysis).

-

Sample Collection:

-

For Protein Analysis (Western Blot): Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

For mRNA Analysis (RT-qPCR): Wash the cells with PBS and extract total RNA using a suitable kit.

-

-

Analysis:

-

Western Blot: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.

-

RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

-

4.2.2. In Vitro Kinase Assays (General Protocol for IRAK1, Syk, p38, Src)

-

Reagents: Obtain recombinant active kinases (IRAK1, Syk, p38, or Src), their specific substrates, ATP, and a suitable kinase assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of 2-AQC in the kinase assay buffer.

-

Kinase Reaction: In a microplate, combine the kinase, its substrate, and the different concentrations of 2-AQC or vehicle (DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based assays (e.g., FRET): Uses a fluorescently labeled substrate that changes its fluorescence properties upon phosphorylation.

-

Radiometric assays: Uses [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 2-AQC and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a promising bioactive compound with a multifaceted mechanism of action. Its ability to modulate key inflammatory and viral signaling pathways, coupled with its enzyme-inhibitory properties, underscores its potential for the development of novel therapeutics. The primary anti-inflammatory effects of 2-AQC are mediated through the inhibition of the NF-κB and AP-1 pathways via the suppression of upstream kinases such as IRAK1, Syk, Src, and p38. Furthermore, its antiviral activity against influenza virus and its inhibitory effect on DPP-IV highlight its potential in treating a broader range of diseases.

Further research is warranted to fully elucidate the quantitative aspects of its interactions with its molecular targets, including the determination of specific IC50 and EC50 values. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. A deeper understanding of the structure-activity relationships of 2-AQC and its derivatives will be crucial for the rational design and development of more potent and selective drug candidates. This technical guide serves as a foundational resource to facilitate and inspire future research into the therapeutic applications of this compound.

References

Navigating the Solubility Landscape of 2-Anthraquinonecarboxylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of 2-Anthraquinonecarboxylic acid is a critical parameter for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Overview: Qualitative Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in common organic solvents at various temperatures have not been formally published. The data presented in this guide is therefore qualitative. Researchers are encouraged to determine quantitative solubility experimentally based on the protocols provided below for their specific applications.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent | Temperature | Solubility |

| Acetic Acid | Hot | Soluble |

| Ethanol | Not Specified | Soluble |

| Acetone | Not Specified | Soluble |

| Water | Not Specified | Low Solubility |

Experimental Protocols for Solubility Determination

The absence of specific published data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for two common and reliable experimental protocols that can be adapted for this purpose.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Saturation: Prepare a series of sealed vials each containing a known volume of the desired organic solvent (e.g., ethanol, acetone, acetic acid).

-

Excess Solute Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired experimental temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, a small aliquot of the supernatant can be analyzed to confirm that the concentration is no longer changing over time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials or filter the supernatant using a syringe filter compatible with the organic solvent.

-

Sample Collection: Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute. The difference in mass will give the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of supernatant collected) x 100

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range, which is the case for this compound.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Saturation and Equilibration: Prepare saturated solutions of this compound in the desired organic solvents at a constant temperature, as described in the gravimetric method (Steps 1-3).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Dilution: Carefully take a known volume of the clear supernatant and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor:

Solubility = Concentration of diluted sample x Dilution factor

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Electrochemical Properties of 2-Anthraquinonecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 2-Anthraquinonecarboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates its expected behavior based on the well-documented electrochemistry of the parent anthraquinone molecule and its derivatives, particularly those bearing electron-withdrawing substituents. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction to the Electrochemical Behavior of Anthraquinones

Anthraquinone and its derivatives are a class of organic compounds known for their rich redox chemistry. The core anthraquinone structure can undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This process typically occurs in two discrete one-electron steps, often involving a stable semiquinone radical anion intermediate, particularly in aprotic media. The electrochemical potential at which these redox events occur is highly sensitive to the nature and position of substituents on the anthraquinone ring system.

The presence of an electron-withdrawing group, such as the carboxylic acid moiety in this compound, is expected to shift the reduction potentials to more positive values compared to unsubstituted anthraquinone. This is due to the stabilization of the reduced anionic species by the electron-withdrawing nature of the substituent.

Quantitative Electrochemical Data

The following tables summarize key quantitative electrochemical parameters for anthraquinone and its relevant derivatives. The data for this compound are estimated based on the trends observed for anthraquinone and its derivatives with electron-withdrawing groups, such as anthraquinone-2-sulfonic acid (AQS).

Table 1: Redox Potentials of Anthraquinone and its Derivatives

| Compound | First Reduction Potential (E¹/₂) (V vs. SHE) | Second Reduction Potential (E²/₂) (V vs. SHE) | Solvent/Electrolyte | Reference Compound |

| Anthraquinone (AQ) | -0.94 | -1.56 | Acetonitrile / TBAPF₆ | Unsubstituted |

| Anthraquinone-2-sulfonic acid (AQS) | -0.46 | - | Aqueous Buffer (pH 7) | Analogue |

| This compound (Predicted) | ~ -0.4 to -0.6 | ~ -1.0 to -1.3 | Aqueous Buffer / Aprotic Solvent | Target Molecule |

Note: The predicted values for this compound are estimations based on the effect of electron-withdrawing groups on the anthraquinone core. The actual values may vary depending on the experimental conditions.

Table 2: Electron Transfer and Diffusion Parameters for Anthraquinone Derivatives

| Compound | Heterogeneous Electron Transfer Rate Constant (kₛ) (cm/s) | Diffusion Coefficient (D) (cm²/s) | Method | Reference Compound |

| Anthraquinone Derivatives (Typical) | 10⁻³ - 10⁻² | 10⁻⁶ - 10⁻⁵ | Cyclic Voltammetry | General |

| This compound (Predicted) | ~ 10⁻³ | ~ 10⁻⁶ | Cyclic Voltammetry | Target Molecule |

Note: The predicted values for this compound are typical ranges observed for similar organic molecules under standard electrochemical conditions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the electrochemical properties of anthraquinone derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for investigating the redox behavior of electroactive species.

Objective: To determine the reduction and oxidation potentials, assess the reversibility of electron transfer, and estimate the diffusion coefficient of this compound.

Materials:

-

Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire or graphite rod.

-

Electrochemical Cell: A three-electrode cell.

-

Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.

-

Analyte Solution: A solution of this compound (typically 1-5 mM) in a suitable solvent.

-

Supporting Electrolyte: A salt to ensure conductivity of the solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in aprotic solvents, or a buffer solution like phosphate-buffered saline (PBS) for aqueous media).

-

Solvents: Acetonitrile, dimethylformamide (DMF), or aqueous buffer solutions.

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, rinse with deionized water and the solvent to be used, and dry it.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the potential window to scan a range where the redox events of the anthraquinone are expected to occur (e.g., from 0 V to -2.0 V vs. SCE).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan and record the resulting voltammogram (current vs. potential).

-

-

Data Analysis:

-

Determine the cathodic (Epc) and anodic (Epa) peak potentials.

-

Calculate the half-wave potential (E₁/₂) as (Epc + Epa) / 2.

-

Assess the reversibility of the redox process by examining the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

Determine the diffusion coefficient (D) using the Randles-Sevcik equation: Ip = (2.69 x 10⁵) n3/2AD1/2Cν1/2 where Ip is the peak current, n is the number of electrons transferred, A is the electrode area, C is the concentration, and ν is the scan rate.

-

Visualizations

The following diagrams illustrate key concepts related to the electrochemistry of this compound.

synthesis of 2-Anthraquinonecarboxylic acid derivatives

An In-depth Technical Guide on the Synthesis of 2-Anthraquinonecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a significant class of aromatic compounds, with a core 9,10-dioxoanthracene structure, that are prevalent in both the natural world and synthetic chemistry. Among its numerous derivatives, this compound (AQCA) serves as a pivotal scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive carboxylic acid handle make it an ideal starting point for the synthesis of a diverse array of functional molecules. These derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antinociceptive, antiviral, and antitumor properties, making them highly attractive for drug discovery and development.

This technical guide provides a comprehensive overview of the core synthetic methodologies for this compound and its derivatives. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key synthetic and biological pathways to support researchers in this field.

Core Synthesis of this compound

The synthesis of the this compound core primarily relies on two well-established chemical transformations: Friedel-Crafts acylation followed by intramolecular cyclization, and the direct oxidation of a pre-existing alkyl-substituted anthraquinone.

Friedel-Crafts Acylation Route

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming C-C bonds. In this context, it is used to append an acylated side chain to an aromatic ring, which is then cyclized to form the tricyclic anthraquinone system. A common pathway involves the reaction of phthalic anhydride with toluene to produce 2-methylanthraquinone, which is subsequently oxidized to the target carboxylic acid.

Caption: Friedel-Crafts route to this compound.

Oxidation of Alkyl-Substituted Anthraquinones

This method is arguably the most direct and frequently employed strategy. It begins with a readily available alkylated anthraquinone, such as 2-methylanthraquinone or 2-ethylanthraquinone, and oxidizes the alkyl side chain to a carboxylic acid. Various oxidizing agents can be utilized, with chromium-based reagents and permanganates being common. More recently, cleaner photocatalytic methods have been developed.

Caption: General workflow for the oxidation of 2-alkylanthraquinones.

Quantitative Data Summary for Core Syntheses

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield | Reference |

| Friedel-Crafts/Cyclization | Phthalic anhydride, Toluene | AlCl₃, H₂SO₄ | Heating | 81-90% | |

| Chromic Anhydride Oxidation | Chrysophanol (a methylanthraquinone) | CrO₃, Glacial Acetic Acid | 70°C, 3 hours | High | N/A |

| Photocatalytic Oxidation | 2-Ethylanthraquinone | TiO₂, H₂O₂ | 25°C, 5 hours, Acetonitrile | 95.3% | N/A |

Experimental Protocols: Core Synthesis

Protocol 1: Oxidation of 2-Methylanthraquinone using Chromic Anhydride

This protocol is adapted from the described oxidation of chrysophanol, a substituted β-methylanthraquinone.

-

Dissolution: Dissolve 2-methylanthraquinone (1.0 eq) in glacial acetic acid with gentle heating in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: While maintaining the temperature at 70°C in a water bath, add finely ground chromic anhydride (CrO₃, ~7.5 eq) portion-wise over 3 hours with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 3 hours of heating.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid product.

-

Purification: Recrystallize the crude this compound from a suitable solvent (e.g., acetic acid or ethanol) to obtain the purified product.

Protocol 2: Photocatalytic Oxidation of 2-Ethylanthraquinone

-

Preparation: In a suitable photocatalytic reactor, dissolve 2-ethylanthraquinone (1.0 eq) in acetonitrile.

-

Catalyst Addition: Add the photocatalyst, titanium dioxide (TiO₂, e.g., 10% w/w), and hydrogen peroxide (H₂O₂, e.g., 2.0 eq) to the solution.

-

Reaction: Stir the mixture vigorously at 25°C while irradiating with a suitable light source (e.g., UV lamp) for 5 hours.

-

Catalyst Removal: After the reaction is complete, remove the TiO₂ catalyst by filtration.

-

Isolation: Evaporate the filtrate under reduced pressure to remove the solvent.

-

Purification: Recrystallize the resulting solid to yield pure this compound.

Synthesis of this compound Derivatives

The carboxylic acid group of AQCA is a versatile functional handle for creating a library of derivatives, most commonly amides and esters. These modifications are crucial for tuning the molecule's physicochemical properties (e.g., solubility, lipophilicity) and biological activity. A standard approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with various nucleophiles.

Caption: General scheme for the synthesis of AQCA derivatives.

Quantitative Data for Amide Derivatives

Data extracted from a study on anthraquinone-based benzenesulfonamide derivatives as carbonic anhydrase inhibitors.

| Compound ID | Nucleophile Fragment | Yield (%) | Melting Point (°C) |

| 6a | 4-Aminobenzoic acid | 59% | 338.0–338.5 |

| 6b | 3-Aminobenzoic acid | 63% | 274.0–274.6 |

| 5a | 3-Aminobenzoic acid (thioureido) | 81% | 221.0–221.4 |

| 5c | 4-Sulfamoylphenyl (thioureido) | 76% | 228.0–228.6 |

Protocol 3: General Synthesis of Amide Derivatives via Acyl Chloride

-

Acyl Chloride Formation: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude anthraquinone-2-carbonyl chloride.

-

Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF). In a separate flask, dissolve the desired amine or aniline derivative (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in the same solvent.

-

Coupling: Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Applications in Drug Development: Targeting Inflammatory Pathways

Derivatives of AQCA have shown significant promise as therapeutic agents. One notable example is their ability to modulate inflammatory responses. Studies have shown that AQCA can ameliorate acute inflammation and pain by suppressing the expression of key inflammatory genes like cyclooxygenase-2 (COX-2).

This suppression is achieved through the inhibition of critical signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. AQCA has been found to inhibit the activation of these transcription factors by targeting upstream signaling kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK1), p38 MAP kinase, Src, and Spleen Tyrosine Kinase (Syk). This multi-target inhibition highlights the potential of the AQCA scaffold in developing potent anti-inflammatory drugs.

2-Anthraquinonecarboxylic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Anthraquinonecarboxylic acid, a naturally occurring compound with significant therapeutic potential. The document details its primary natural sources, comprehensive experimental protocols for its isolation, and an exploration of its molecular mechanisms of action through signaling pathway diagrams.

Natural Sources of this compound

This compound has been identified in several plant species, where it contributes to their medicinal properties. The primary documented natural sources are summarized in the table below.

| Plant Species | Family | Common Name(s) | Plant Part(s) Containing the Compound |

| Handroanthus impetiginosus | Bignoniaceae | Taheebo, Pau d'Arco, Lapacho | Inner bark |

| Morinda officinalis | Rubiaceae | Bajitian, Indian Mulberry | Root |

| Cassia tora | Fabaceae (Leguminosae) | Sickle Senna, Sickle Pod | Seeds |

| Tabebuia spp. | Bignoniaceae | Trumpet tree | Inner bark |

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed methodologies synthesized from established research for isolating this compound.

General Extraction and Fractionation Workflow

This workflow provides a general overview of the initial steps for extracting and fractionating anthraquinones from plant material.

Caption: General workflow for extraction and fractionation.

Isolation from Morinda officinalis (Root)

Protocol:

-

Extraction:

-

Weigh 1 kg of dried, powdered Morinda officinalis root.

-

Perform exhaustive extraction by refluxing with 95% ethanol (3 x 5 L) for 2 hours for each extraction cycle.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with chloroform and then ethyl acetate.

-

The ethyl acetate fraction is expected to contain this compound. Concentrate this fraction to dryness.

-

-

Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system and visualize under UV light.

-

Combine fractions showing a prominent spot corresponding to a this compound standard.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the combined fractions using a preparative reversed-phase C18 HPLC column.[2]

-

A suitable mobile phase would be a gradient of acetonitrile and water containing 0.1% formic acid.

-

Monitor the elution at a wavelength of 254 nm.

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

Isolation from Cassia tora (Seeds)

Protocol:

-

Extraction:

-

Mill 500 g of dried Cassia tora seeds into a fine powder.

-

Extract the powder with 80% ethanol using ultrasonication for 30 minutes, followed by reflux for 2 hours.[3]

-

Filter the extract and concentrate it under vacuum.

-

-

Fractionation and Purification:

-

The concentrated extract can be directly subjected to column chromatography on a silica gel column.

-

Elute with a gradient solvent system of increasing polarity, such as hexane-ethyl acetate followed by chloroform-methanol.[4]

-

Monitor fractions using TLC, visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid) and UV light.

-

Fractions containing the compound of interest are then pooled and further purified by preparative HPLC as described in the protocol for Morinda officinalis.

-

Signaling Pathways and Molecular Mechanisms

This compound exhibits potent anti-inflammatory and antiviral activities by modulating specific signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and AP-1 signaling pathways.[5][6][7] This is achieved through the suppression of upstream signaling molecules.[5][6][7]

Caption: Inhibition of NF-κB and AP-1 pathways.

Antiviral Signaling Pathway (Influenza A Virus)

Against the influenza A virus, this compound has been shown to interfere with the host's innate immune response and may also target viral replication machinery.[8] It has been observed to prevent the activation of the RIG-I/STAT1 signaling pathway, which is typically induced by viral infection.[8] Furthermore, molecular docking studies suggest potential direct interaction with the viral RNA-dependent RNA polymerase (RdRp) and nucleoprotein (NP).[8]

Caption: Antiviral mechanism against influenza A virus.

References

- 1. academicjournals.org [academicjournals.org]

- 2. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo [mdpi.com]

thermochemical properties of 2-Anthraquinonecarboxylic acid

An In-depth Technical Guide to the Thermochemical Properties of 2-Anthraquinonecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the currently available thermochemical and physicochemical properties of this compound (AQCA). While core data such as the standard enthalpy of formation remains undetermined in publicly accessible literature, this guide summarizes key experimentally derived values related to its phase transitions and solubility. Furthermore, it outlines the standard experimental protocols, including thermal analysis and combustion calorimetry, that are necessary to establish a complete thermochemical profile for this compound. The fundamental thermodynamic relationships governing these properties are also discussed and visualized to provide a complete conceptual framework.

Introduction

This compound (CAS No: 117-78-2), a derivative of anthraquinone, is a molecule of significant interest in various scientific fields. Its rigid, planar structure and functional groups make it a candidate for applications ranging from novel materials science to a scaffold in drug design. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and Gibbs free energy—is critical for predicting its stability, reactivity, and behavior in different environments. This data is indispensable for process optimization in chemical synthesis, formulation development in pharmaceuticals, and ensuring safety and efficacy in its applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound provide a baseline for its handling and application. These properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 9,10-dioxoanthracene-2-carboxylic acid |

| Molecular Formula | C₁₅H₈O₄ |

| Molecular Weight | 252.22 g/mol |

| Melting Point | 287-289 °C |

| Boiling Point (Estimate) | 355.4 °C |

| Density (Estimate) | 1.469 g/cm³ |

Experimentally Determined Thermochemical Data

Detailed experimental investigation into the is limited. However, a key study by Chiang et al. provides valuable data regarding its thermal behavior, particularly its sublimation, solubility, and the desolvation of a methanolic solvate.[1] These experimentally determined parameters are crucial for understanding the compound's phase transitions and energetic requirements for dissolution and sublimation.

| Thermochemical Parameter | Value | Associated Process |

| Heat of Solution | 32.7 kJ/mol | Dissolution of AQCA in water |

| Activation Energy of Desolvation | 425.8 kJ/mol | Removal of methanol from a methanolic solvate crystal |

| Activation Energy of Sublimation | 182.7 kJ/mol | Sublimation from solid to gas phase |

Core Thermochemical Properties: A Data Gap

For context, the parent compound, 9,10-Anthraquinone (C₁₄H₈O₂) , has a documented standard enthalpy of formation (ΔfH°solid) in the NIST Chemistry WebBook.[2] However, it is critical to note that this value does not account for the presence and energetic contribution of the carboxylic acid group in this compound and should not be used as a substitute. The determination of these fundamental properties requires specific experimental procedures as outlined in the following section.

Experimental Protocols

To address the existing data gaps, specific experimental methodologies are required. The following sections detail the protocols for determining both phase-transition energetics and core thermochemical properties.

Thermal Analysis for Phase Transitions

The determination of the activation energies of desolvation and sublimation, as reported by Chiang et al., involves the use of thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]

Methodology:

-

Sample Preparation: A precise mass of this compound (typically 1-10 mg) is placed into an appropriate crucible (e.g., aluminum or platinum).

-

Thermogravimetric Analysis (TGA): The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate. The instrument records the mass of the sample as a function of temperature. A mass loss event between 70-100 °C would indicate desolvation, while mass loss at higher temperatures (>250 °C) corresponds to sublimation or decomposition.[1]

-

Differential Scanning Calorimetry (DSC): The sample is heated in a DSC instrument alongside an empty reference crucible. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic peaks on the resulting thermogram correspond to phase transitions such as melting, desolvation, and sublimation.

-

Kinetic Analysis: To determine the activation energy of these processes, the experiments are typically repeated at several different heating rates. The resulting data can then be analyzed using kinetic models (e.g., the Kissinger or Ozawa-Flynn-Wall method) to calculate the activation energy (Ea).

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A pellet of known mass of this compound is prepared.

-

Calorimeter Setup: The pellet is placed in a sample holder inside a high-pressure vessel (the "bomb"). A fuse wire is placed in contact with the sample. The bomb is then sealed and pressurized with pure oxygen (typically to ~30 atm).

-

Combustion: The bomb is submerged in a precisely known volume of water in a thermally insulated container (the calorimeter). The sample is ignited by passing a current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored with high precision. The total heat released by the combustion reaction is calculated from the observed temperature rise and the previously determined heat capacity of the calorimeter system.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

Calculation: The constant-volume energy of combustion (ΔcU) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°). Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of this compound is calculated.

Determination of Heat Capacity via Adiabatic Calorimetry

The heat capacity (Cp) and its temperature dependence are determined using an adiabatic calorimeter, which is essential for calculating entropy and changes in enthalpy and Gibbs free energy at different temperatures.

Methodology:

-

Sample Loading: A precisely weighed sample of this compound is sealed in a sample vessel within the calorimeter.

-

Calorimeter Environment: The calorimeter is cooled to a very low temperature (e.g., near liquid helium or nitrogen temperatures). The sample chamber is maintained under high vacuum.

-

Heating and Measurement: A known quantity of electrical energy (heat) is supplied to the sample, and the resulting temperature increase is measured precisely.

-

Adiabatic Control: During heating, the temperature of a surrounding radiation shield is continuously adjusted to match the sample temperature, minimizing any heat loss from the sample to its surroundings (maintaining adiabatic conditions).

-

Data Collection: This process is repeated in small temperature increments over the entire desired temperature range (e.g., from 78 K to 400 K).[3] The heat capacity at each temperature is calculated from the energy input and the measured temperature change.

Fundamental Thermodynamic Relationships

The core thermochemical properties are intrinsically linked. The feasibility of a chemical process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which is defined by the change in enthalpy (ΔH) and the change in entropy (ΔS).

ΔG = ΔH - TΔS

Where:

-

ΔG (Gibbs Free Energy): The energy available to do useful work. A negative value indicates a spontaneous process.

-